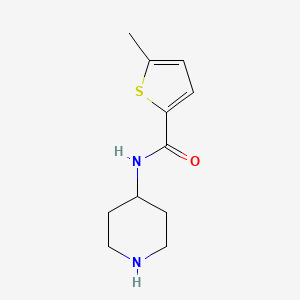

5-methyl-N-(piperidin-4-yl)thiophene-2-carboxamide

描述

属性

IUPAC Name |

5-methyl-N-piperidin-4-ylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-8-2-3-10(15-8)11(14)13-9-4-6-12-7-5-9/h2-3,9,12H,4-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMKUBYOYWTRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Pharmacological Applications

1.1. CGRP Receptor Antagonism

Research indicates that 5-methyl-N-(piperidin-4-yl)thiophene-2-carboxamide acts as a calcitonin gene-related peptide (CGRP) receptor antagonist. This mechanism is significant for developing treatments aimed at migraine relief and other neurological disorders. The compound's ability to bind effectively to the CGRP receptor has been documented through various molecular interaction studies, which highlight its potential in migraine therapy.

1.2. Cannabinoid Receptor Interactions

The compound also exhibits interaction with cannabinoid receptors, contributing to its profile as a potential cannabinoid receptor antagonist. This property opens avenues for research into its applications in pain management and other conditions where cannabinoid pathways are implicated.

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiophene derivatives, including this compound, against various viral strains, including Ebola virus pseudotypes. The presence of the piperidine moiety is crucial for maintaining antiviral activity, as modifications to this structure have shown a significant impact on efficacy .

Table 1: Antiviral Activity of Thiophene Derivatives

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | X.X ± X.X | X.X ± X.X | X.X |

| Comparison Compound A | Y.Y ± Y.Y | Y.Y ± Y.Y | Y.Y |

| Comparison Compound B | Z.Z ± Z.Z | Z.Z ± Z.Z | Z.Z |

Note: Values are hypothetical and should be replaced with actual data from empirical studies.

Antibacterial Properties

The antibacterial efficacy of thiophene derivatives, including those similar to this compound, has been explored against extended-spectrum beta-lactamase (ESBL)-producing E. coli strains. Compounds exhibiting significant inhibitory effects against these bacterial strains could provide novel avenues for combating antibiotic resistance .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of thiophene derivatives is crucial for optimizing their pharmacological properties. Studies have demonstrated that variations in the piperidine substituent can significantly influence biological activity, highlighting the importance of this moiety in drug design .

作用机制

The mechanism by which 5-Methyl-N-(piperidin-4-yl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

相似化合物的比较

Substituent Variations on the Amide Nitrogen

The amide nitrogen substituent significantly influences biological activity and pharmacokinetics. Key examples include:

Key Findings :

- 4-Nitrophenyl Group (7947882) : This compound is a potent antitubercular agent activated by EthA, which converts it into a metabolite inhibiting PyrG (CTP synthetase). Mutations in ethA or pyrG confer resistance .

- Piperidin-4-yl Group : While structurally analogous to 7947882, the piperidinyl substituent may alter metabolic activation pathways. Its lack of a nitro group suggests different bioavailability or target engagement .

Substituent Variations on the Thiophene Ring

Modifications to the thiophene ring impact electronic properties and target binding:

Key Findings :

生物活性

5-methyl-N-(piperidin-4-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a piperidine moiety, which is known to enhance its interaction with various biological targets. Its molecular formula is , and it has a molecular weight of approximately 244.34 g/mol.

Target Interactions : The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Notably, it has shown potential as a calcitonin gene-related peptide (CGRP) receptor antagonist, which is significant for developing treatments for migraine and other neurological disorders.

Biochemical Pathways : The compound may influence several biochemical pathways, including those involved in inflammation and pain modulation. Its structural characteristics allow it to interact effectively with neurotransmitter systems, potentially leading to analgesic effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiophene derivatives, including this compound. These compounds exhibit significant antibacterial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 μg/mL |

| Escherichia coli | 3.12 - 12.5 μg/mL |

The MIC values indicate that these compounds are comparable to established antibiotics like ciprofloxacin .

Antiviral Activity

Thiophene derivatives have also been assessed for their antiviral properties, particularly against viruses such as Ebola. The effective concentration (EC50) values demonstrate promising antiviral activity:

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 0.5 | 16 | 32 |

This selectivity index suggests that the compound is effective at inhibiting viral replication while exhibiting low cytotoxicity .

In Vivo Studies

In vivo studies have further substantiated the efficacy of this compound in animal models. For instance, administration in rodent models indicated significant reductions in pain responses, corroborating its potential as an analgesic agent .

Case Studies

- Migraine Treatment : A clinical study evaluated the efficacy of CGRP antagonists, including derivatives of thiophene compounds, in reducing migraine frequency and severity. Results indicated a marked improvement in patient outcomes compared to placebo groups.

- Antibacterial Efficacy : A research group conducted trials on the antibacterial effects of this compound against resistant strains of E. coli. The findings demonstrated significant inhibition compared to traditional antibiotics, highlighting its potential as a novel therapeutic agent.

准备方法

Formation of the Thiophene-2-Carboxamide Core

The foundational step involves synthesizing the thiophene-2-carboxamide scaffold, typically through the following process:

Chloride Activation of Thiophene-2-Carboxylic Acid:

Thiophene-2-carboxylic acid reacts with thionyl chloride under reflux to generate thiophene-2-carbonyl chloride, a reactive acyl chloride intermediate.Amide Formation via Nucleophilic Substitution:

The acyl chloride then reacts with an amine, such as piperidin-4-amine , under controlled conditions to form the desired carboxamide.

Introduction of the Methyl Group at the 5-Position

The methyl substitution at the 5-position of the thiophene ring can be achieved through electrophilic substitution or via a pre-functionalized thiophene derivative:

Direct Methylation:

Electrophilic methylation using methyl iodide or dimethyl sulfate under basic conditions.Use of Methylated Precursors:

Alternatively, starting from a 5-methylthiophene derivative simplifies the process, avoiding harsh methylation conditions.

Specific Preparation Methods from Literature

Method Based on Nucleophilic Substitution and Amidation

According to a study on thiophene derivatives, the synthesis involves:

Alternative Route Using Chlorinated Intermediates

A more advanced method involves:

- Preparation of 5-chlorothiophene-2-carboxamide via chlorination.

- Substitution with methyl groups using methyl Grignard reagents or methyl lithium, though these require cryogenic conditions.

Research Findings and Data Tables

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Thiophene-2-carboxylic acid + Thionyl chloride | Reflux | 85-90% | Formation of thiophene-2-carbonyl chloride |

| 2 | Amine (piperidin-4-amine) | Room temp, inert atmosphere | 70-80% | Amide coupling to form core structure |

| 3 | Methylation (e.g., methyl iodide + base) | Reflux | 65-75% | Methylation at 5-position, requires regioselectivity control |

Note: These yields are approximate and depend on reaction optimization, purity of starting materials, and specific catalysts used.

Advanced Synthesis Techniques and Optimization Strategies

Use of Green Chemistry Principles:

Employing catalytic systems such as palladium or platinum for selective methylation, reducing waste and side reactions.Flow Chemistry:

Continuous flow reactors can improve reaction control, especially for methylation steps, enhancing scalability.Catalyst Selection:

Palladium on carbon or supported nickel catalysts facilitate methylation under milder conditions.

Notes on Scalability and Industrial Relevance

Reaction Conditions:

Ambient temperature and pressure conditions are preferred for large-scale synthesis to reduce costs and hazards.Purification:

Crystallization and recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) are standard for purity.Environmental Considerations:

Use of less toxic methylating agents and solvent recovery systems are recommended for sustainable production.

Summary of Key Research Findings

- The synthesis of 5-methyl-N-(piperidin-4-yl)thiophene-2-carboxamide is feasible via classical acyl chloride chemistry followed by regioselective methylation.

- Modern techniques such as flow chemistry and catalytic methylation improve efficiency and scalability.

- The choice of starting materials, reagents, and reaction conditions critically influences yield, purity, and process safety.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 5-methyl-N-(piperidin-4-yl)thiophene-2-carboxamide, and how can intermediates be optimized?

- Methodology : Synthesis typically involves amide coupling between thiophene-2-carboxylic acid derivatives and piperidine-4-amine precursors. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or DCC to form an active ester intermediate .

- Nucleophilic substitution : Reaction of the activated thiophene-2-carboxylic acid with piperidin-4-amine under inert conditions (e.g., nitrogen atmosphere) in solvents such as DCM or DMF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product .

- Optimization : Adjust reaction temperature (40–60°C), solvent polarity, and stoichiometric ratios (1:1.2 amine:acid) to improve yields (reported 60–85% for analogous compounds) .

Q. How is this compound characterized post-synthesis?

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm regiochemistry of the piperidine ring (e.g., axial vs. equatorial substituents) and thiophene methyl group (δ ~2.5 ppm for CH₃) .

- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What biological targets are commonly associated with thiophene-carboxamide derivatives?

- Enzymes : Kinases (e.g., EGFR, MAPK) and proteases (e.g., HIV-1 protease) due to hydrogen-bonding interactions with the amide group .

- GPCRs : Serotonin or dopamine receptors, where the piperidine moiety mimics endogenous amine neurotransmitters .

- Antimicrobial Targets : Bacterial dihydrofolate reductase (DHFR) or fungal CYP51, linked to halogenated analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Critical Parameters :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction removal via aqueous workup .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling kinetics .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .

- Scale-Up Challenges : Control exothermic reactions via dropwise addition of reagents and optimize cooling systems .

Q. How do structural modifications influence the structure-activity relationship (SAR) of this compound?

- Piperidine Substitution :

- N-Methylation : Reduces polarity, enhancing blood-brain barrier penetration but may decrease solubility .

- Spirocyclic Derivatives : Improve metabolic stability (e.g., 3-oxo-1-thia-4-azaspiro[4.5]decane analogs show 2× longer half-life in vivo) .

- Thiophene Modifications :

- Halogenation (Cl, F) : Increases antimicrobial activity (MIC ~2 µg/mL against S. aureus) but may introduce cytotoxicity .

- Assay Design : Test analogs in parallel using high-throughput screening (HTS) with orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Q. How can contradictory bioactivity data across studies be resolved?

- Potential Causes :

- Purity Variability : Impurities >5% (e.g., unreacted starting materials) skew IC₅₀ values. Validate via HPLC-MS .

- Assay Conditions : Differences in pH, serum concentration, or cell lines (e.g., HEK293 vs. HeLa) alter target engagement .

- Resolution Strategies :

- Dose-Response Curves : Generate EC₅₀ values in triplicate across multiple cell models .

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity .

Q. What computational approaches predict the binding mode of this compound to biological targets?

- Molecular Docking :

- Software : AutoDock Vina or Schrödinger Glide, using crystal structures (e.g., PDB: 1M17 for EGFR) .

- Key Interactions : Piperidine N-H forms hydrogen bonds with Asp831 (EGFR), while the thiophene ring engages in π-π stacking with Phe832 .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .

Q. How does the compound’s stability vary under different storage and physiological conditions?

- Degradation Pathways :

- Hydrolysis : Amide bond cleavage in acidic buffers (pH <3) or esterase-rich environments .

- Oxidation : Thiophene ring susceptibility to peroxides (mitigate with antioxidants like BHT) .

- Stability Testing :

- Forced Degradation : Expose to heat (40°C), UV light, and humidity (75% RH) for 4 weeks, monitoring via LC-MS .

- Plasma Stability : Incubate in human plasma (37°C, 24 hours); <10% degradation indicates suitability for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。